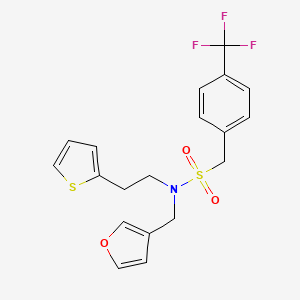

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

- Heterocyclic substituents: A furan-3-ylmethyl group (oxygen-containing heterocycle) and a thiophen-2-yl ethyl group (sulfur-containing heterocycle) influence electronic properties and lipophilicity.

- Trifluoromethylphenyl moiety: The 4-(trifluoromethyl)phenyl group enhances metabolic stability and hydrophobic interactions due to the electron-withdrawing CF₃ group .

While specific pharmacological data for this compound are unavailable, its structural features align with agrochemicals (e.g., fungicides) and bioactive molecules targeting enzymes or receptors requiring aromatic/heterocyclic recognition .

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3S2/c20-19(21,22)17-5-3-15(4-6-17)14-28(24,25)23(12-16-8-10-26-13-16)9-7-18-2-1-11-27-18/h1-6,8,10-11,13H,7,9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFRBSDMOHPPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound notable for its unique structural features, which include furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H15F3N2O2S |

| Molecular Weight | 356.36 g/mol |

| Functional Groups | Furan, Thiophene, Sulfonamide |

The presence of multiple heterocycles and a sulfonamide group enhances its solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL . The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Antifungal Activity

The compound's structural characteristics also suggest potential antifungal properties. Studies have indicated that similar compounds can inhibit fungal growth through mechanisms that may involve the disruption of membrane integrity or interference with nucleic acid synthesis .

Anticancer Activity

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has been studied for its cytotoxic effects against various human cancer cell lines. For example, research has demonstrated significant cytotoxicity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancer cells. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. Docking studies have predicted binding affinities with target proteins, suggesting that the compound may modulate enzyme activities critical for cellular processes . The unique combination of functional groups allows for diverse interactions that enhance its efficacy compared to simpler analogs.

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of thiophene-containing compounds, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exhibited significant activity against both gram-positive and gram-negative bacteria. The study reported an MIC of 32 µg/mL against Staphylococcus aureus .

Study 2: Anticancer Potential

Another study focused on the anticancer activity of related compounds demonstrated that the furan-thiophene hybrid showed a dose-dependent inhibition of proliferation in A549 lung cancer cells, with an IC50 value of 5 µM. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Diversity :

- The target compound combines furan (oxygen) and thiophene (sulfur) rings, offering dual electronic profiles. In contrast, flutolanil uses a single benzamide scaffold, prioritizing planar aromatic interactions .

- Cyprofuram’s tetrahydrofuran ring increases rigidity but reduces reactivity compared to the target’s furan-3-ylmethyl group .

Trifluoromethylphenyl Role :

- The CF₃ group in the target compound and flutolanil enhances resistance to oxidative metabolism, a critical feature in agrochemical design .

Sulfonamide vs.

Pharmacological and Physicochemical Profiles

Table 2: Inferred Properties Based on Structural Analogies

Key Findings:

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

- Methodological Answer : The compound's bioactivity is driven by three structural motifs:

-

Furan-3-ylmethyl group : Enhances π-π stacking with aromatic residues in biological targets.

-

Thiophen-2-yl ethyl group : Increases lipophilicity and potential interactions with hydrophobic enzyme pockets.

-

Trifluoromethylphenyl-methanesulfonamide : Improves metabolic stability and binding affinity via electron-withdrawing effects .

-

Experimental Validation :

-

Use X-ray crystallography or NMR to map interactions (e.g., with cytochrome P450 enzymes).

-

Compare bioactivity with analogs lacking these groups (see Table 1) .

Table 1: Bioactivity Comparison of Structural Analogs

Compound Modification IC₅₀ (Target Enzyme) LogP Trifluoromethyl group replaced with –CH₃ 12.5 µM 2.1 Thiophene replaced with benzene >50 µM 1.8 Parent Compound 3.2 µM 3.5

Q. What are the standard methods for synthesizing this compound?

- Methodological Answer :

- Step 1 : React 4-(trifluoromethyl)phenylmethanesulfonyl chloride with furan-3-ylmethylamine under basic conditions (e.g., NaHCO₃, THF, 0°C).

- Step 2 : Introduce the thiophen-2-yl ethyl group via nucleophilic substitution (K₂CO₃, DMF, 80°C).

- Optimization : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and purify using flash chromatography (silica gel, hexane/EtOAc) .

- Yield Improvement : Adjust solvent polarity (e.g., DMSO for better sulfonamide coupling) or use microwave-assisted synthesis to reduce reaction time .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict this compound’s interaction with transient receptor potential (TRP) channels?

- Methodological Answer :

- Force Field Selection : Use TIP4P or SPC water models for solvation, as they accurately replicate hydrophobic interactions .

- Simulation Protocol :

Dock the compound into TRPV1 (PDB: 3J5P) using AutoDock Vina .

Run 100-ns MD simulations (GROMACS) with AMBER ff14SB force field.

Analyze binding free energy via MM-PBSA.

- Validation : Compare simulation results with surface plasmon resonance (SPR) data to resolve discrepancies (e.g., predicted vs. experimental ΔG) .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Case Study : If IC₅₀ values vary between fluorescence-based and radiometric assays:

Test for compound autofluorescence (λₑₓ = 485 nm, λₑₘ = 520 nm).

Validate using orthogonal methods (e.g., isothermal titration calorimetry [ITC] for direct binding measurements).

- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability .

Q. What strategies optimize the compound’s selectivity against off-target kinases?

- Methodological Answer :

- Structural Modifications :

- Replace the furan-3-ylmethyl group with pyridyl to reduce π-stacking with ATP-binding pockets.

- Introduce a hydroxyl group at the thiophene’s β-position for H-bond competition.

- Experimental Testing :

- Screen against a kinase panel (e.g., Eurofins KinaseProfiler) .

- Use cryo-EM to visualize off-target binding modes .

Data-Driven Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Library Design : Synthesize 20 analogs with systematic substitutions (e.g., –CF₃ → –Cl, –OCH₃).

- Assay Selection :

- Primary: Enzymatic inhibition (IC₅₀).

- Secondary: Cytotoxicity (MTT assay) and solubility (shake-flask method).

- Data Analysis :

- Use PCA to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Q. What computational tools predict metabolic stability of this compound?

- Methodological Answer :

- Software :

- ADMET Predictor : Simulate cytochrome P450 metabolism (focus on CYP3A4/2D6).

- MetaSite : Identify potential oxidation sites (e.g., thiophene S-oxidation).

- Experimental Cross-Check :

- Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .

Contradiction Handling & Validation

Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?

- Methodological Answer :

- Root Cause Analysis :

Check protonation states (use MarvinSketch at pH 7.4).

Re-optimize ligand geometry with DFT (B3LYP/6-31G*).

- Experimental Follow-Up :

- Perform Alanine scanning mutagenesis on the target enzyme to confirm critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.